8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one
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Overview
Description
8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is a synthetic organic compound with the molecular formula C18H11BrO3. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and brominated compounds.
Cyclization: The key step involves the cyclization of the starting materials to form the benzopyran core structure. This can be achieved through various cyclization reactions, such as the Pechmann condensation or the Claisen rearrangement.
Functional Group Modifications: Additional functional group modifications, such as methylation and phenylation, are performed to obtain the final compound
Industrial Production Methods
Industrial production of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The bromine atom at the 8-position can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with various functional groups .
Scientific Research Applications
8-Bromo-1-methyl-3-phenyl-4H-furo3,4-c
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It exhibits significant biological activities, including antiproliferative and anti-inflammatory properties, making it a potential candidate for drug development
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors involved in cell proliferation and inflammation.
Pathways Involved: It modulates signaling pathways such as the protein kinase pathway and induces apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A parent compound with a simpler structure, known for its flavonoid derivatives.
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A derivative with additional hydroxyl and methoxy groups, exhibiting different biological activities
Uniqueness
8-Bromo-1-methyl-3-phenyl-4H-furo3,4-cbenzopyran-4-one is unique due to the presence of the bromine atom and the furo3,4-cbenzopyran core, which confer distinct chemical and biological properties compared to other benzopyran derivatives .
Properties
CAS No. |
922503-21-7 |
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Molecular Formula |
C18H11BrO3 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
8-bromo-1-methyl-3-phenylfuro[3,4-c]chromen-4-one |
InChI |
InChI=1S/C18H11BrO3/c1-10-15-13-9-12(19)7-8-14(13)22-18(20)16(15)17(21-10)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
NBAWRSUKSWTOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)Br)OC(=O)C2=C(O1)C4=CC=CC=C4 |
Origin of Product |
United States |
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